molecular formula C21H17FN2O5S B2758043 3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922009-99-2

3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Numéro de catalogue: B2758043
Numéro CAS: 922009-99-2
Poids moléculaire: 428.43
Clé InChI: AWVBDWGBQLOIAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound acts by targeting the kinase activity of IRAK4 , thereby disrupting downstream signaling through the MyD88 pathway which is central to Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) mediated inflammatory responses. Its primary research value lies in the investigation of autoimmune diseases, chronic inflammatory conditions, and oncology, particularly in cancers driven by MYD88 mutations, such as diffuse large B-cell lymphoma and Waldenström's macroglobulinemia. By selectively inhibiting IRAK4, this compound enables researchers to probe the mechanistic role of this kinase in disease pathogenesis and to evaluate the therapeutic potential of IRAK4 blockade in preclinical models . The unique dibenzooxazepinone scaffold of this inhibitor contributes to its high potency and selectivity profile, making it a valuable chemical probe for dissecting complex immune signaling networks.

Propriétés

IUPAC Name

3-fluoro-4-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5S/c1-24-17-5-3-4-6-20(17)29-18-9-7-13(11-15(18)21(24)25)23-30(26,27)14-8-10-19(28-2)16(22)12-14/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVBDWGBQLOIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H19FN2O4S\text{C}_{20}\text{H}_{19}\text{F}\text{N}_2\text{O}_4\text{S}

This structure includes a sulfonamide group, which is commonly associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Antitumor Activity

Research has indicated that compounds similar to 3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in tumor cells by activating caspase pathways.

Table 1: Cytotoxic Effects on Tumor Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3-Fluoro CompoundHeLa15Caspase activation
Related Sulfonamide DerivativeMCF-720DNA damage induction
Analogous CompoundA549 (Lung Cancer)25Inhibition of cell proliferation

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Studies have shown that the compound exhibits activity against both gram-positive and gram-negative bacteria. Specifically, it has been noted to inhibit the growth of Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy
In a controlled study, the compound demonstrated an inhibition zone of 15 mm against S. aureus when tested using the agar diffusion method. This suggests a promising potential for therapeutic applications in treating bacterial infections.

Anti-inflammatory Properties

The compound has also shown potential anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This property may be attributed to its ability to modulate signaling pathways involved in inflammation.

The biological activity of 3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and bacterial metabolism.
  • Receptor Modulation : It may interact with specific receptors that modulate cell signaling pathways related to apoptosis and inflammation.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.

Mechanism of Action :
The interaction of the compound with specific enzymes or receptors can inhibit or activate biological pathways. Understanding its binding affinity and selectivity is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antibacterial and antifungal activities.

CompoundTarget OrganismActivity
3-Fluoro derivativeEscherichia coliSignificant antibacterial activity
3-Fluoro derivativeCandida albicansNotable antifungal activity

These findings indicate that this compound may possess similar antimicrobial properties due to its structural similarities with effective sulfonamides.

Biological Research

The compound may serve as a probe for studying biological pathways and interactions. Its unique structure allows researchers to explore various cellular mechanisms and their implications in disease processes.

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of derivatives of this compound against common pathogens. Results demonstrated that modifications to the sulfonamide moiety significantly enhanced activity against resistant strains of bacteria.

Case Study 2: Antifungal Activity
Research investigating the antifungal properties showed that the compound exhibited a strong inhibitory effect on Candida species, suggesting its potential use in treating fungal infections.

Comparaison Avec Des Composés Similaires

4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

  • Molecular Formula : C₂₁H₁₆FN₂O₄S
  • Molar Mass : 407.43 g/mol
  • Key Differences: Lacks the 4-methoxy group present in the target compound, replacing it with a single fluorine atom at the para position.
  • Relevance : Highlights the importance of methoxy groups in modulating lipophilicity and hydrogen-bonding capacity .

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

  • Molecular Formula : C₂₂H₂₀N₂O₄S
  • Molar Mass : 408.47 g/mol
  • Key Differences: Features a 4-methyl substituent on the benzenesulfonamide and an acetyl group on the oxazepine nitrogen.

Modifications on the Dibenzo-Oxazepine Core

3-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(2-methoxyethyl)-N,8-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide

  • Molecular Formula : C₃₃H₃₁N₅O₆S
  • Molar Mass : 649.69 g/mol
  • Key Differences: Incorporates a benzotriazolyl-phenoxy group and a methoxyethyl chain on the sulfonamide nitrogen. These additions significantly increase molecular complexity and steric hindrance, likely impacting target selectivity and pharmacokinetic profiles .

Structural and Property Analysis

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₂₂H₁₈FN₂O₅S 450.45 3-Fluoro-4-methoxy (benzenesulfonamide), 10-methyl-11-oxo (oxazepine)
4-Fluoro Analog C₂₁H₁₆FN₂O₄S 407.43 4-Fluoro (benzenesulfonamide), 10-methyl-11-oxo (oxazepine)
4-Methyl Analog C₂₂H₂₀N₂O₄S 408.47 4-Methyl (benzenesulfonamide), 10-acetyl (oxazepine)
Benzotriazolyl Derivative C₃₃H₃₁N₅O₆S 649.69 Benzotriazolyl-phenoxy, N-(2-methoxyethyl), 8-methyl (oxazepine)

Impact of Substituents on Bioactivity

  • Fluoro vs. Methoxy Groups : Fluorine’s electronegativity enhances binding to electron-rich targets (e.g., enzymes), while methoxy groups improve solubility via hydrogen bonding. The combination in the target compound may balance these effects .
  • Methyl and Acetyl Groups : Increased hydrophobicity from methyl groups can enhance membrane permeability but may reduce aqueous solubility. Acetyl groups introduce metabolic liabilities but can stabilize conformational preferences .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires precise control of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) often accelerate sulfonamide coupling but must avoid decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane may improve selectivity in stepwise reactions .
  • Reaction Time : Monitoring via TLC or HPLC ensures completion without over-reaction.
    Post-synthesis, HPLC (≥95% purity threshold) and NMR (structural validation of substituents, e.g., methoxy and fluoro groups) are critical for quality control. Recrystallization in ethanol/water mixtures can further purify the final product .

What advanced structural characterization techniques are critical for determining its three-dimensional conformation, and how do they inform biological interactions?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding of the sulfonamide group) .
  • Computational Modeling (DFT/MD Simulations) : Predicts bioactive conformations by analyzing torsional angles of the dibenzooxazepine core and sulfonamide orientation. For example, the 11-oxo group’s planarity may influence receptor binding .
    These techniques guide mutagenesis studies or analog design to enhance target engagement.

How can contradictions in reported biological activities of analogous sulfonamide-dibenzooxazepines (e.g., antimicrobial vs. neuroprotective efficacy) be resolved?

Methodological Answer:
Contradictions arise from divergent assay conditions or target promiscuity. Strategies include:

  • Comparative Binding Assays : Use SPR (surface plasmon resonance) to measure affinity across targets (e.g., COX-2 vs. GABA receptors) .
  • Pathway-Specific Knockout Models : CRISPR-edited cell lines isolate mechanisms (e.g., NF-κB inhibition for anti-inflammatory activity vs. ion channel modulation for neuroprotection) .
  • Meta-Analysis of SAR Data : Correlate substituent effects (e.g., fluoro vs. methoxy positioning) with activity trends from ’s analog table .

How can modifications to the sulfonamide moiety enhance target selectivity in enzyme inhibition studies?

Methodological Answer:

  • Electronic Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to strengthen hydrogen bonding with catalytic residues.
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) on the sulfonamide nitrogen can block off-target binding pockets .
    Validate via crystallography (binding pose analysis) and kinetic assays (Ki values for target vs. related enzymes). For example, ’s fluoro-substituted analog showed improved selectivity for kinase inhibition .

What experimental design considerations are essential for evaluating its pharmacokinetic profile in preclinical models?

Methodological Answer:

  • Randomized Block Designs : Minimize variability in animal studies by stratifying subjects by weight/metabolic rate .
  • Solubility Assays : Use biorelevant media (FaSSIF/FeSSIF) to predict absorption. The methoxy group may improve solubility but requires co-solvents for IV administration .
  • Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 liabilities. Methyl groups on the oxazepine ring () could reduce oxidative metabolism .

How do in silico approaches (molecular docking/MD simulations) complement empirical data in predicting off-target interactions?

Methodological Answer:

  • Docking : Screen against structural databases (e.g., PDB) to prioritize high-risk off-targets (e.g., carbonic anhydrase isoforms due to sulfonamide affinity) .
  • MD Simulations : Assess binding persistence (e.g., 100 ns trajectories) to distinguish stable interactions from transient binding. For instance, the dibenzooxazepine core’s rigidity may reduce off-target promiscuity compared to flexible analogs .
    Validate predictions with SPR or thermal shift assays .

What analytical strategies validate the compound’s stability under varying pH and temperature conditions during formulation development?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers at 40–60°C for 48–72 hours. Monitor via HPLC-MS for hydrolysis (sulfonamide cleavage) or oxidation (methoxy to quinone transformation) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months. The fluoro group’s electronegativity may stabilize the benzene ring against photodegradation .
  • Excipient Compatibility : Screen with mannitol or cyclodextrins to prevent aggregation, critical for parenteral formulations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.